molecular formula C13H11NO3 B3059796 3-Amino-5-(3-hydroxyphenyl)benzoic acid CAS No. 1261960-83-1

3-Amino-5-(3-hydroxyphenyl)benzoic acid

Cat. No.: B3059796
CAS No.: 1261960-83-1
M. Wt: 229.23
InChI Key: IOGGMZONUCAXAU-UHFFFAOYSA-N
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Description

3-Amino-5-(3-hydroxyphenyl)benzoic acid is an organic compound with the molecular formula C13H11NO3. It is a derivative of benzoic acid, featuring an amino group at the 3-position and a hydroxyphenyl group at the 5-position.

Mechanism of Action

Biochemical Pathways

3-Amino-5-hydroxy benzoic acid (3,5-AHBA) is a precursor for a large group of natural products, including the family of naphthalenic and benzenic ansamycins, the unique saliniketals, and the family of mitomycins . This suggests that it plays a significant role in the biosynthesis of these natural products.

Action Environment

The environment can significantly influence the action, efficacy, and stability of 3-Amino-5-(3-hydroxyphenyl)benzoic acid. For instance, the compound is shipped at room temperature in the continental US, which may vary elsewhere . This suggests that temperature could potentially affect the stability of the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-5-(3-hydroxyphenyl)benzoic acid can be achieved through several synthetic routes. One common method involves the Suzuki-Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an arylboronic acid . The reaction typically requires a base, such as potassium carbonate, and is conducted in a solvent like toluene or ethanol under reflux conditions.

Industrial Production Methods

Industrial production of this compound may involve large-scale Suzuki-Miyaura coupling reactions, utilizing continuous flow reactors to enhance efficiency and yield. The use of robust palladium catalysts and optimized reaction conditions ensures high purity and scalability .

Chemical Reactions Analysis

Types of Reactions

3-Amino-5-(3-hydroxyphenyl)benzoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Various nucleophiles under basic or acidic conditions.

Major Products Formed

Scientific Research Applications

3-Amino-5-(3-hydroxyphenyl)benzoic acid has diverse applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

    3-Amino-5-hydroxybenzoic acid: A closely related compound with similar structural features but lacking the hydroxyphenyl group.

    Para-aminobenzoic acid: Another similar compound with an amino group at the para position relative to the carboxyl group.

Uniqueness

3-Amino-5-(3-hydroxyphenyl)benzoic acid is unique due to the presence of both an amino group and a hydroxyphenyl group, which confer distinct chemical reactivity and biological activity. This dual functionality allows for versatile applications in various fields, distinguishing it from other benzoic acid derivatives .

Properties

IUPAC Name

3-amino-5-(3-hydroxyphenyl)benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11NO3/c14-11-5-9(4-10(6-11)13(16)17)8-2-1-3-12(15)7-8/h1-7,15H,14H2,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IOGGMZONUCAXAU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)O)C2=CC(=CC(=C2)N)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30688693
Record name 5-Amino-3'-hydroxy[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30688693
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

229.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261960-83-1
Record name 5-Amino-3'-hydroxy[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30688693
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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